molecular formula C17H19NO5S B288351 N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B288351
M. Wt: 349.4 g/mol
InChI Key: QNCZOYZENQPUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and fibrosis. It may also act by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to reduce fibrosis by inhibiting the production of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research related to N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in order to develop safe and effective therapies based on N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide can be synthesized by the reaction of 3-methyl-4-ethoxybenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The resulting product is a white crystalline powder with a melting point of 160-162°C.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in several areas of research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO5S/c1-3-21-15-7-5-14(8-12(15)2)24(19,20)18-10-13-4-6-16-17(9-13)23-11-22-16/h4-9,18H,3,10-11H2,1-2H3

InChI Key

QNCZOYZENQPUTI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

solubility

24.3 [ug/mL]

Origin of Product

United States

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